(5-(Piperidin-3-yl)-1H-imidazol-2-yl)methanamine
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Overview
Description
(5-(Piperidin-3-yl)-1H-imidazol-2-yl)methanamine is a heterocyclic compound that contains both piperidine and imidazole rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and imidazole moieties allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Piperidin-3-yl)-1H-imidazol-2-yl)methanamine typically involves the formation of the imidazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. The piperidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as crystallization and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
(5-(Piperidin-3-yl)-1H-imidazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the imidazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups onto the piperidine or imidazole rings.
Scientific Research Applications
(5-(Piperidin-3-yl)-1H-imidazol-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (5-(Piperidin-3-yl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1-(3-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride
- [(3S)-piperidin-3-yl]methanamine
- N,N-Dimethyl-1-(5-(piperidin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine
Uniqueness
(5-(Piperidin-3-yl)-1H-imidazol-2-yl)methanamine is unique due to the presence of both piperidine and imidazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to compounds with only one of these rings.
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
(5-piperidin-3-yl-1H-imidazol-2-yl)methanamine |
InChI |
InChI=1S/C9H16N4/c10-4-9-12-6-8(13-9)7-2-1-3-11-5-7/h6-7,11H,1-5,10H2,(H,12,13) |
InChI Key |
HHERWGUVNSCYEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CN=C(N2)CN |
Origin of Product |
United States |
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